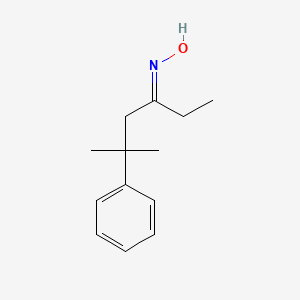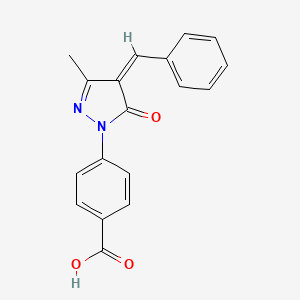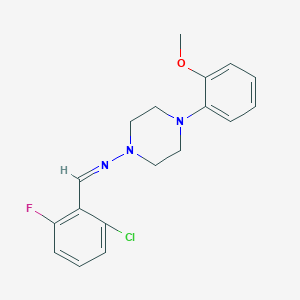![molecular formula C18H20N4O3 B5911977 (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine](/img/structure/B5911977.png)
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine typically involves the reaction of 4-(2-methoxyphenyl)piperazine with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized parameters for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Oxidation: (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-aminophenyl)methanimine.
Reduction: (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor ligands. This compound may be investigated for its interactions with specific biological targets.
Medicine
In medicine, compounds similar to (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine would depend on its specific interactions with molecular targets. Piperazine derivatives often interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine
- (Z)-N-[4-(2-methylphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine
- (Z)-N-[4-(2-ethoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine
Uniqueness
The uniqueness of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the methoxy group may enhance its ability to cross biological membranes, potentially increasing its bioavailability.
Properties
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18-8-3-2-7-17(18)20-9-11-21(12-10-20)19-14-15-5-4-6-16(13-15)22(23)24/h2-8,13-14H,9-12H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSLESJQWNSRH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B5911909.png)
![(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine](/img/structure/B5911917.png)
![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)
![4-methyl-3-nitro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide](/img/structure/B5911928.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)

![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)
![(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine](/img/structure/B5911972.png)
![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
